2-(4-Hydroxypiperidin-1-yl)-4-methylpyrimidine-5-carboxylic acid
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Overview
Description
2-(4-Hydroxypiperidin-1-yl)-4-methylpyrimidine-5-carboxylic acid is a heterocyclic compound that features a piperidine ring and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxypiperidin-1-yl)-4-methylpyrimidine-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-hydroxypiperidine with 4-methylpyrimidine-5-carboxylic acid in the presence of a suitable catalyst can yield the desired compound. The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxypiperidin-1-yl)-4-methylpyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperidine and pyrimidine rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and appropriate solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde derivative, while substitution reactions can introduce various functional groups into the piperidine or pyrimidine rings .
Scientific Research Applications
2-(4-Hydroxypiperidin-1-yl)-4-methylpyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-(4-Hydroxypiperidin-1-yl)-4-methylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: These compounds share the piperidine ring structure and exhibit similar chemical properties.
Pyrimidine derivatives: These compounds contain the pyrimidine ring and are used in various applications, including pharmaceuticals and agrochemicals.
Uniqueness
2-(4-Hydroxypiperidin-1-yl)-4-methylpyrimidine-5-carboxylic acid is unique due to its combination of the piperidine and pyrimidine rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H15N3O3 |
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Molecular Weight |
237.25 g/mol |
IUPAC Name |
2-(4-hydroxypiperidin-1-yl)-4-methylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C11H15N3O3/c1-7-9(10(16)17)6-12-11(13-7)14-4-2-8(15)3-5-14/h6,8,15H,2-5H2,1H3,(H,16,17) |
InChI Key |
VCLWXRKBZTYRAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)O)N2CCC(CC2)O |
Origin of Product |
United States |
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